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molecular formula C11H11BrClN3O2 B1609721 Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 500011-91-6

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No. B1609721
M. Wt: 332.58 g/mol
InChI Key: GUAZTUMVVYURLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241767B2

Procedure details

A 1-L four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet was charged with acetonitrle (400 mL), ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate (i.e. the product of Step A) (50.0 g, 0.185 mol) and phosphorus oxybromide (34.0 g, 0.119 mol). The orange slurry was heated to reflux at 83° C. over a period of 20 minutes. The resulting turbid, orange solution was held at reflux for 75 minutes, at which time a dense, tan, crystalline precipitate had formed, The reflux condenser was replaced with a distillation head, and a cloudy, colorless distillate (300 mL) was collected. A second 1-L four-necked flask equipped with a mechanical stirrer was charged with sodium bicarbonate (45 g, 0.54 mol) and water (200 mL). The concentrated reaction mixture was added to the sodium bicarbonate slurry over a period of 5 minutes. The resulting two-phase mixture was stirred vigorously for 5 minutes, at which time gas evolution had ceased. The mixture was diluted with dichloromethane (200 mL) and then was stirred for 75 minutes. The mixture was treated with 5 g of Celite® 545 diatomaceous filter aid and then filtered to remove a brown, tarry substance. The filtrate was transferred to a separatory funnel. The brown organic layer (400 mL) was separated and then was treated with magnesium sulfate (15 g) and Darco® G60 activated charcoal (2.0 g). The resulting slurry was stirred magnetically for 15 minutes and then filtered to remove the magnesium sulfate and charcoal. The green filtrate was treated with silica gel (3 g) and stirred for several minutes. The deep blue-green silica gel was removed by filtration, and the filtrate was concentrated on a rotary evaporator. The product consisted of a light amber oil (58.6 g, 95% yield), which crystallized upon standing. The only appreciable impurity observed by 1H NMR was 0.3% acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:8]2[CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][C:10](=O)[NH:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.P(Br)(Br)([Br:21])=O.C(=O)(O)[O-].[Na+].O>ClCCl>[Br:21][C:10]1[CH2:11][CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:8]([C:3]2[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][N:4]=2)[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)N1NC(CC1C(=O)OCC)=O
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
34 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Stirring
Type
CUSTOM
Details
The resulting two-phase mixture was stirred vigorously for 5 minutes, at which time gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L four-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser, and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The orange slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75 minutes, at which time a dense, tan, crystalline precipitate
Duration
75 min
CUSTOM
Type
CUSTOM
Details
had formed
DISTILLATION
Type
DISTILLATION
Details
a cloudy, colorless distillate (300 mL) was collected
CUSTOM
Type
CUSTOM
Details
A second 1-L four-necked flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The concentrated reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 75 minutes
Duration
75 min
ADDITION
Type
ADDITION
Details
The mixture was treated with 5 g of Celite® 545 diatomaceous filter aid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a brown, tarry substance
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The brown organic layer (400 mL) was separated
ADDITION
Type
ADDITION
Details
was treated with magnesium sulfate (15 g) and Darco® G60 activated charcoal (2.0 g)
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred magnetically for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the magnesium sulfate and charcoal
ADDITION
Type
ADDITION
Details
The green filtrate was treated with silica gel (3 g)
STIRRING
Type
STIRRING
Details
stirred for several minutes
CUSTOM
Type
CUSTOM
Details
The deep blue-green silica gel was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 58.6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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